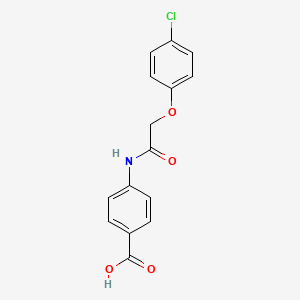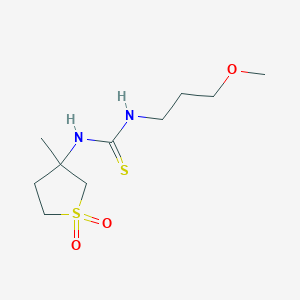![molecular formula C6H13ClN2O B12114412 N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo es un compuesto químico conocido por sus versátiles aplicaciones en síntesis orgánica. Se utiliza a menudo como intermedio en la producción de diversos productos farmacéuticos y otros compuestos orgánicos. Este compuesto se caracteriza por su reactividad debido a la presencia tanto del grupo dimetilamino como del grupo cloruro de carbamilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de N,N-dimetilaminoetilamina con fosgeno. La reacción suele tener lugar en condiciones controladas para garantizar la seguridad y maximizar el rendimiento. La reacción general es la siguiente:
N,N-dimetilaminoetilamina+Fosgeno→Cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo+HCl
Métodos de producción industrial
En entornos industriales, la producción de cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo suele implicar procesos de flujo continuo para aumentar la eficiencia y la seguridad. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que reduce el riesgo de condiciones peligrosas.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo cloruro de carbamilo.
Hidrólisis: En presencia de agua, puede hidrolizarse para formar N-[2-(dimetilamino)etil]-N-metilcarbamato y ácido clorhídrico.
Reacciones de condensación: Puede reaccionar con aminas para formar ureas.
Reactivos y condiciones comunes
Nucleófilos: Como las aminas y los alcoholes, se utilizan comúnmente en reacciones de sustitución.
Agua: Para reacciones de hidrólisis.
Aminas: Para reacciones de condensación.
Productos principales
N-[2-(dimetilamino)etil]-N-metilcarbamato: Se forma mediante hidrólisis.
Ureas: Se forman mediante condensación con aminas.
Aplicaciones Científicas De Investigación
El cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: Se emplea en la modificación de biomoléculas para fines de investigación.
Medicina: Se utiliza en el desarrollo de productos farmacéuticos, en particular en la síntesis de principios activos farmacéuticos.
Industria: Se aplica en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo implica su reactividad con los nucleófilos. El grupo cloruro de carbamilo es muy reactivo, lo que le permite formar enlaces covalentes con los sitios nucleófilos de otras moléculas. Esta reactividad se explota en diversos procesos sintéticos para crear estructuras orgánicas complejas.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de N,N-dimetilaminoetil: Comparte el grupo dimetilaminoetil, pero carece del grupo cloruro de carbamilo.
Cloruro de N,N-dimetilcarbamilo: Contiene el grupo cloruro de carbamilo, pero carece del grupo dimetilaminoetil.
Singularidad
El cloruro de N-[2-(dimetilamino)etil]-N-metilcarbamilo es único debido a la combinación del grupo dimetilaminoetil y el grupo cloruro de carbamilo. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas en comparación con sus homólogos similares.
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H13ClN2O/c1-8(2)4-5-9(3)6(7)10/h4-5H2,1-3H3 |
Clave InChI |
KDRAQFNOBVBRPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


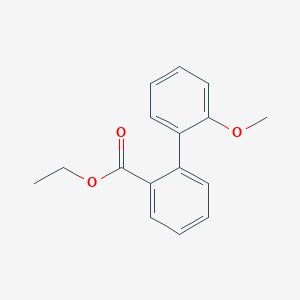


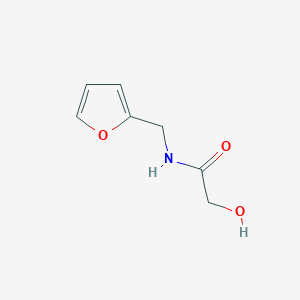

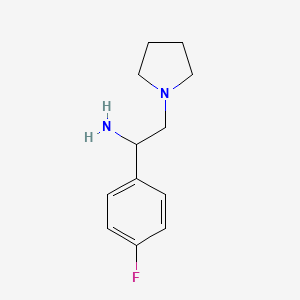
![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)
![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)
![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

